Cas no 73684-69-2 (miporamicin)

miporamicin structure
miporamicin structure
Nombre del producto:miporamicin
Número CAS:73684-69-2
MF:C37H61NO13
Megavatios:727.88
CID:564232
PubChem ID:6436150

miporamicin Propiedades químicas y físicas

Nombre e identificación

    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2
    • 4,17-Dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione,2-[[(6-deoxy-2,3-di-O-methyl-b-D-allopyranosyl)oxy]methyl]-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-he
    • miporamicin
    • Mirosamicin
    • (3,5-dimethylphenyl)magnesium bromide
    • [3,5-dimethylphenyl]magnesium bromide
    • 3,5-dimethylphenyl magnesium bromide
    • 3,5-Dimethylphenylmagnesium bromide 0.5 M in Tetrahydrofuran
    • 3,5-Dimethylphenylmagnesium bromide solution
    • 3,5-dimethyphenylmagnesium bromide
    • 3,5-Me2C6H3MgBr
    • 562076_ALDRICH
    • m-xylylMgBr
    • mycinamicin II
    • mycinamicin-II
    • Q27149164
    • 73684-69-2
    • CHEBI:80018
    • Mycinamycin II
    • Antibiotic AR 5-2
    • Antibiotic A 11725II
    • Mirosamycin
    • Mycinomycin II
    • DTXSID801024536
    • Mycinamicin I, 14-hydroxy-
    • Mirosamicina
    • MIROSAMICIN [JAN]
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • Mirosamicinum
    • 14-Hydroxymycinamicin I
    • SCHEMBL1230206
    • Mirosamicine [French]
    • NS00011771
    • CHEMBL3989599
    • Mirosamicina [Spanish]
    • Mirosamicinum [Latin]
    • 4,17-Dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione, 2-(((6-deoxy-2,3-di-O-methyl-beta-D-allopyranosyl)oxy)methyl)-3-ethyl-2-hydroxy-8,10,12-trimethyl-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-
    • UNII-K7G02HKM1X
    • BRN 4633296
    • K7G02HKM1X
    • A 11725 II
    • Mirosamicin [INN]
    • Mirosamicine
    • Q27282050
    • Mirosamicin, A 11725 II, Antibiotic AR 5-2
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3-ethyl-2-hydroxy-2-((((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • HY-125104
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
    • Mirosamicinum (Latin)
    • (1R,2S,3R,6E,8S,9S,10S,12R,14E,16R)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-oxan-2-yl)oxy-3-ethyl-2-hydroxy-2-(((2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-oxan-2-yl)oxymethyl)-8,10,12-trimethyl-4,17-dioxabicyclo(14.1.0)heptadeca-6,14-diene-5,13-dione
    • CS-0089326
    • Renchi: InChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26+,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1
    • Clave inchi: WWIDEZOUVSJVHS-NRQQVAKMSA-N
    • Sonrisas: CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)(COC4C(C(C(C(O4)C)O)OC)OC)O

Atributos calculados

  • Calidad precisa: 727.414
  • Masa isotópica única: 727.414
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 14
  • Recuento de átomos pesados: 51
  • Cuenta de enlace giratorio: 9
  • Complejidad: 1210
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 17
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 175A^2
  • Xlogp3: 2

Propiedades experimentales

  • Denso: 1.1734 (rough estimate)
  • Punto de fusión: 104°C
  • Punto de ebullición: 710.88°C (rough estimate)
  • Punto de inflamación: 463.7°C
  • índice de refracción: 1.6630 (estimate)
  • PSA: 175.21000
  • Logp: 1.76370
Proveedores recomendados
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited